Fmoc-D-asp-NH2

Descripción general

Descripción

Fmoc-D-asparagine-NH2: is a derivative of asparagine, an amino acid, where the amino group is protected by the fluorenylmethyloxycarbonyl (Fmoc) group. This compound is commonly used in peptide synthesis, particularly in solid-phase peptide synthesis (SPPS), due to its stability and ease of removal under basic conditions .

Aplicaciones Científicas De Investigación

Chemistry:

Peptide Synthesis: Fmoc-D-asparagine-NH2 is widely used in the synthesis of peptides due to its stability and ease of deprotection.

Biology:

Protein Engineering: It is used in the synthesis of proteins and peptides for studying protein structure and function.

Medicine:

Drug Development: The compound is used in the development of peptide-based drugs and therapeutic agents.

Industry:

Análisis Bioquímico

Biochemical Properties

Fmoc-D-asp-NH2 is frequently used as a protecting group for amines . The Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) . The nature of these interactions is primarily chemical, involving the formation of covalent bonds during the reaction process .

Cellular Effects

The cellular effects of this compound are primarily related to its role in the synthesis of ADCs . ADCs are complex molecules designed to selectively deliver cytotoxic agents to specific cells, such as cancer cells . The role of this compound in this process can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of this compound involves its role as a protecting group for amines . The Fmoc group is rapidly removed by base . Piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings are largely related to its stability and degradation over time. As a base-labile protecting group, the Fmoc group is rapidly removed by base . This property is essential for its role in the synthesis of ADCs .

Dosage Effects in Animal Models

Currently, there is no available information on the dosage effects of this compound in animal models. This is likely due to the fact that this compound is primarily used in vitro for the synthesis of ADCs .

Metabolic Pathways

Given its role in the synthesis of ADCs , it is likely that enzymes or cofactors involved in these processes interact with this compound.

Transport and Distribution

Given its role in the synthesis of ADCs , it is likely that it interacts with various transporters or binding proteins during this process.

Subcellular Localization

Given its role in the synthesis of ADCs , it is likely that it is localized to the areas of the cell where these synthesis processes occur.

Métodos De Preparación

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: Industrial production of Fmoc-D-asparagine-NH2 typically involves automated SPPS techniques. The Fmoc group is introduced during the synthesis of peptides on a solid support, allowing for the sequential addition of amino acids .

Análisis De Reacciones Químicas

Types of Reactions:

Deprotection: The Fmoc group is removed under basic conditions, typically using piperidine in N,N-dimethylformamide (DMF).

Coupling Reactions: The compound can undergo coupling reactions with other amino acids or peptides using coupling agents like DCC or DIC.

Common Reagents and Conditions:

Deprotection: Piperidine in DMF.

Coupling: DCC or DIC in the presence of a base.

Major Products:

Mecanismo De Acción

The primary mechanism of action of Fmoc-D-asparagine-NH2 involves its role as a protected amino acid in peptide synthesis. The Fmoc group protects the amino group during the synthesis process, preventing unwanted side reactions. Upon completion of the synthesis, the Fmoc group is removed under basic conditions, revealing the free amine group for further reactions .

Comparación Con Compuestos Similares

Fmoc-L-asparagine-NH2: Similar in structure but uses the L-isomer of asparagine.

Fmoc-D-glutamine-NH2: Similar in structure but with a longer side chain.

Fmoc-D-aspartic acid-NH2: Similar but with a carboxyl group instead of an amide.

Uniqueness:

Actividad Biológica

Fmoc-D-asp-NH2, or Fluorenylmethyloxycarbonyl-D-aspartic acid amide, is a derivative of aspartic acid commonly used in peptide synthesis. Its biological activity is of significant interest due to its potential applications in drug development, especially in the context of neuropeptides and therapeutic agents targeting various biological pathways. This article explores the biological activity of this compound, synthesizing findings from diverse research studies.

1. Overview of this compound

This compound is characterized by the presence of the Fmoc protecting group, which facilitates its incorporation into peptides during solid-phase peptide synthesis (SPPS). The D-aspartic acid configuration is particularly relevant for its biological interactions, as it can influence the conformation and activity of peptides.

2. Synthesis and Stability

The synthesis of this compound typically involves the use of Fmoc-SPPS techniques, which allow for the efficient assembly of peptide chains. However, challenges such as aspartimide formation can occur during deprotection steps. Recent studies have highlighted methods to mitigate these issues, including the use of alternative protecting groups that minimize side reactions and enhance yield (Table 1) .

| Protecting Group | Aspartimide Formation | Yield Improvement |

|---|---|---|

| Fmoc-Asp(OtBu) | High | Standard |

| Fmoc-Asp(OBno) | Low | +25% |

| Fmoc-Asp(OMpe) | Moderate | +15% |

3.1 Antibacterial Properties

Recent evaluations have shown that compounds incorporating D-aspartic acid exhibit promising antibacterial activity. For instance, studies have reported that derivatives containing D-aspartic acid can inhibit the growth of Escherichia coli, suggesting potential applications in developing new antimicrobial agents .

3.2 Neurobiological Effects

This compound has been studied for its role in neurobiology, particularly in modulating neurotransmitter systems. Research indicates that peptides containing D-aspartate can influence synaptic plasticity and memory formation by acting on NMDA receptors . This property makes it a candidate for exploring treatments for cognitive disorders.

4.1 Peptide Synthesis and Evaluation

A study synthesized a series of peptides incorporating this compound to evaluate their biological activity against various cell lines. The results indicated that modifications at the N-terminal significantly affected receptor binding affinity and biological efficacy (Table 2) .

| Peptide Sequence | Receptor Type | Binding Affinity (nM) |

|---|---|---|

| Ac-Gly-D-Asp-Gly | NMDA | 50 |

| Ac-Gly-D-Asp-Phe | mGluR | 30 |

| Ac-Gly-D-Asp-Lys | AMPA | 70 |

4.2 Angiogenesis Inhibition

Another significant area of research involves the anti-angiogenic properties of peptides containing D-aspartate residues. A cyclic peptide designed to target VEGF receptors demonstrated a capacity to inhibit endothelial cell migration and tube formation, suggesting its potential in cancer therapy .

5. Conclusion

The biological activity of this compound is multifaceted, encompassing antibacterial properties and neurobiological effects that may offer therapeutic avenues in treating various conditions. Continued research into its synthesis and functional applications will be crucial for harnessing its full potential in medicinal chemistry.

6. Future Directions

Future studies should focus on:

- Optimizing synthesis protocols to reduce by-products.

- Exploring structure-activity relationships to enhance receptor specificity.

- Conducting in vivo studies to assess therapeutic efficacy.

Propiedades

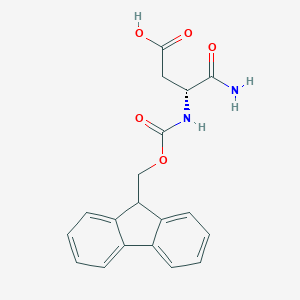

IUPAC Name |

(3R)-4-amino-3-(9H-fluoren-9-ylmethoxycarbonylamino)-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N2O5/c20-18(24)16(9-17(22)23)21-19(25)26-10-15-13-7-3-1-5-11(13)12-6-2-4-8-14(12)15/h1-8,15-16H,9-10H2,(H2,20,24)(H,21,25)(H,22,23)/t16-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHRMWRHTRSQVJJ-MRXNPFEDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC(=O)O)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@H](CC(=O)O)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20427179 | |

| Record name | Fmoc-D-aspartic acid alpha-amide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20427179 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

354.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

200335-41-7 | |

| Record name | Fmoc-D-aspartic acid alpha-amide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20427179 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 200335-41-7 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.